3-(4-chlorophenyl)-7-methoxy-2H-chromen-2-one
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Overview
Description
3-(4-chlorophenyl)-7-methoxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a 4-chlorophenyl group and a methoxy group attached to the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-methoxy-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenyl acetic acid and 7-methoxy-4-chromone.
Condensation Reaction: The 4-chlorophenyl acetic acid is subjected to a condensation reaction with 7-methoxy-4-chromone in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Cyclization: The resulting intermediate undergoes cyclization to form the chromen-2-one core structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: The reaction is carried out in large batch reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Reactors: Continuous flow reactors are used to achieve efficient and scalable production. These reactors allow for continuous feeding of reactants and removal of products, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromen-2-one derivatives with various functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-7-methoxy-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins involved in biological processes.
Pathways: Modulating signaling pathways, such as the MAPK/ERK pathway, to influence cellular functions.
The exact mechanism of action may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-2H-chromen-2-one: Lacks the methoxy group at the 7-position.
7-methoxy-2H-chromen-2-one: Lacks the 4-chlorophenyl group.
4-chlorophenyl-2H-chromen-2-one: Lacks the methoxy group at the 7-position.
Uniqueness
3-(4-chlorophenyl)-7-methoxy-2H-chromen-2-one is unique due to the presence of both the 4-chlorophenyl and 7-methoxy groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential for various applications in scientific research and industry.
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-19-13-7-4-11-8-14(16(18)20-15(11)9-13)10-2-5-12(17)6-3-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGZUPAEDKGXOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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